Astaxantina

Descripción general

Descripción

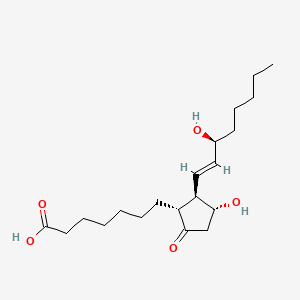

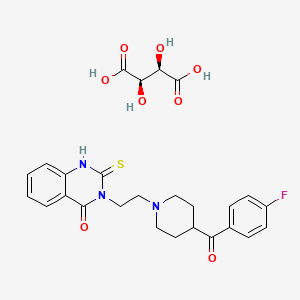

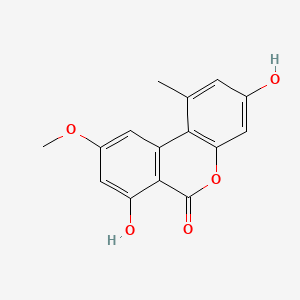

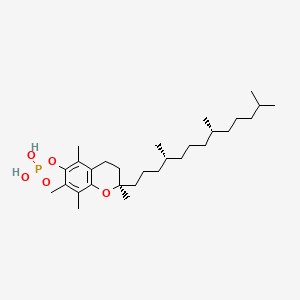

Es un metabolito de la zeaxantina y la cantaxantina, que contiene grupos funcionales tanto hidroxilo como cetona . Este compuesto es famoso por sus potentes propiedades antioxidantes, que son significativamente más fuertes que las de otros carotenoides . La astaxantina es responsable de la coloración rojo anaranjada en varios organismos marinos como el salmón, los camarones y la langosta .

Aplicaciones Científicas De Investigación

La astaxantina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La astaxantina ejerce sus efectos principalmente a través de sus potentes propiedades antioxidantes. Neutraliza las especies reactivas de oxígeno y los radicales libres, protegiendo así las células del daño oxidativo . La this compound también modula diversas vías moleculares, incluida la activación de las vías genéticas relacionadas con FOXO3, que están involucradas en el crecimiento y regeneración celular . Además, tiene propiedades antiinflamatorias y puede inhibir la producción de citoquinas proinflamatorias .

Análisis Bioquímico

Biochemical Properties

Astaxanthin is a metabolite of zeaxanthin and canthaxanthin, containing both hydroxyl and ketone functional groups . It is a lipid-soluble pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound .

Cellular Effects

Astaxanthin has several neuroprotective properties such as its antioxidant, anti-inflammatory and anti-apoptotic effects . Animal model studies have shown that the administration of Astaxanthin at the early stage of ischemia/reperfusion significantly reduces cell death in the hippocampus . Astaxanthin supports activation of enzyme signals (P13K, Akt, p-Akt) which are involved with cell vitality and management of oxidative stress in various parts of the body .

Molecular Mechanism

Astaxanthin protects cell membranes against reactive oxygen species (ROS) and oxidative damage. Due to its chemical structure, its polar groups overlap the polar regions of the cell membrane, while the central non-polar region of the molecule fits into the inner non-polar region of the membrane .

Temporal Effects in Laboratory Settings

Astaxanthin has been shown to have long-term effects on cellular function in laboratory settings. For example, an adaptive laboratory evolution (ALE) strategy resulted in 18.5% and 53.7% increases in cell growth and astaxanthin production in fed-batch fermentation, respectively .

Dosage Effects in Animal Models

Natural astaxanthin intake ranging from 8 to 45 mg per day for 4–12 weeks has shown low adverse effects in humans . The latest research reports astaxanthin can be consumed at any dose over any length of time in animals and humans without any adverse events .

Metabolic Pathways

Astaxanthin is derived from β-carotene by 3-hydroxylation and 4-ketolation, and catalyzed by β-carotene hydroxylase and β-carotene ketolase respectively . It has a molecular structure similar to that of β-carotene, with the polar ionone rings at either end of the molecule and a nonpolar zone in the middle .

Transport and Distribution

Astaxanthin is a fat-soluble pigment with powerful antioxidant properties that plays a role in protecting your cells from free radicals and oxidative stress . Carotenoids are known for their ability to neutralize reactive oxygen, on the inner and outer layers of cell membranes .

Subcellular Localization

Astaxanthin enzymes have been localized to the endoplasmic reticulum (ER) in tobacco leaves, indicating that astaxanthin may also be localized to the ER in other organisms . This localization allows for efficient production of astaxanthin within the cell.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La astaxantina se puede sintetizar mediante diversos métodos, incluida la síntesis química y los enfoques biotecnológicos. La síntesis química implica el uso de β-ionona como material de partida, que se somete a una serie de reacciones que incluyen la reacción de Wittig, la reacción de Grignard y la oxidación para formar this compound . Las condiciones de reacción suelen implicar el uso de solventes orgánicos y catalizadores bajo temperatura y presión controladas.

Métodos de Producción Industrial

La producción industrial de this compound se logra principalmente mediante el cultivo de microalgas, particularmente Haematococcus pluvialis . Las microalgas se cultivan en condiciones específicas para inducir la producción de this compound, que luego se extrae utilizando solventes como etanol o dióxido de carbono supercrítico . La this compound extraída se purifica aún más y se formula para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

La astaxantina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: La reducción de la this compound puede conducir a la formación de dihidrothis compound.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad de la molécula de this compound.

Productos Principales

Los productos principales formados a partir de las reacciones de la this compound incluyen varios productos de oxidación y reducción, que pueden tener diferentes actividades biológicas y aplicaciones .

Comparación Con Compuestos Similares

La astaxantina a menudo se compara con otros carotenoides como el β-caroteno, la luteína y la zeaxantina. Si bien todos estos compuestos tienen propiedades antioxidantes, la this compound es única debido a su capacidad antioxidante superior y su capacidad para cruzar la barrera hematoencefálica . A diferencia del β-caroteno, la this compound no tiene actividad provitamínica A, lo que la hace más segura para el consumo en dosis altas .

Compuestos Similares

β-Caroteno: Un precursor de la vitamina A con propiedades antioxidantes.

Luteína: Conocida por su papel en la salud ocular y la actividad antioxidante.

Zeaxantina: Similar a la luteína, es importante para la salud ocular y tiene propiedades antioxidantes.

Cantaxantina: Otro keto-carotenoide con propiedades antioxidantes, pero menos potente que la this compound.

La estructura química única de la this compound y sus potentes actividades biológicas la convierten en un compuesto valioso en diversos campos de la investigación y la industria. Sus propiedades antioxidantes superiores y su perfil de seguridad mejoran aún más su potencial para aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-UWFIBFSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893777 | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from acetone/light petroleum | |

CAS No. |

472-61-7 | |

| Record name | Astaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is astaxanthin and where is it found?

A: Astaxanthin is a red-orange pigment belonging to the xanthophyll family of carotenoids. It's found naturally in various organisms, particularly microalgae like Haematococcus pluvialis, as well as in salmon, shrimp, and krill, contributing to their characteristic coloration. [, , , , , , , , ]

Q2: How is astaxanthin produced commercially?

A: Commercial production of astaxanthin primarily relies on two methods: chemical synthesis and extraction from natural sources. While synthetic astaxanthin is more readily available, natural astaxanthin, particularly from H. pluvialis, is gaining popularity due to its perceived health benefits. [, , , ]

Q3: What are the different geometrical and optical isomers of astaxanthin?

A: Astaxanthin exists in several geometrical isomers, including all-E-, 9Z-, 13Z-, and 15-cis-astaxanthin. Additionally, it exhibits optical isomerism with (3S,3'S)-, (3R,3'R)-, and (3R,3'S)- configurations. The distribution and biological activity of these isomers can vary. [, , ]

Q4: How are astaxanthin isomers distributed in rainbow trout tissues?

A: Research shows selective distribution of astaxanthin isomers in rainbow trout. For example, 13Z-astaxanthin preferentially accumulates in the liver, while all-E-astaxanthin is found in higher concentrations in intestinal tissues. [] Interestingly, the skin and posterior kidney exhibit a specific ratio between (3S,3'S)- and (3R,3'R)-astaxanthin regardless of the dietary isomer composition. []

Q5: Can the type of astaxanthin in the diet influence pigmentation in fish?

A: Yes, studies on rainbow trout reveal that diets rich in Z-isomers of astaxanthin, derived from sources like Paracoccus carotinifaciens, lead to greater pigmentation and astaxanthin accumulation in the flesh compared to diets containing predominantly all-E-astaxanthin. []

Q6: How does astaxanthin contribute to the coloration of farmed salmon?

A: Farmed salmon cannot synthesize astaxanthin, thus their flesh color depends on dietary intake. Supplementing their feed with astaxanthin, often derived from sources like the yeast Phaffia rhodozyma, imparts the desired pink-red hue to their flesh. [, ]

Q7: How does dietary astaxanthin influence the antioxidant capacity in fish?

A: Studies demonstrate that dietary astaxanthin improves the antioxidant capacity in fish. Rainbow trout fed with astaxanthin from H. pluvialis showed higher total antioxidant capacity in the liver and serum compared to those fed with astaxanthin from other sources. []

Q8: What is the role of alpha-tocopheryl acetate in astaxanthin deposition?

A: Research indicates that dietary alpha-tocopheryl acetate, a form of Vitamin E, can enhance astaxanthin deposition in the fillets of Atlantic salmon. This suggests a potential for using alpha-tocopheryl acetate to improve astaxanthin utilization in aquaculture. []

Q9: How is astaxanthin metabolized?

A: Studies using rat hepatocytes identified (rac)-3-hydroxy-4-oxo-beta-ionone as the main metabolite of astaxanthin. This metabolite undergoes glucuronidation and can be further reduced. Notably, the cytochrome P-450 system does not seem to be involved in astaxanthin metabolism. []

Q10: How does astaxanthin interact with the gut microbiota?

A: Research shows that astaxanthin can influence the composition of gut microbiota. Interestingly, these changes were linked to reduced inflammation and improved metabolic homeostasis, particularly in male mice, suggesting a potential role for astaxanthin in modulating gut health. []

Q11: Can astaxanthin affect wound healing?

A: Studies on rats revealed that astaxanthin administration after nasal mucosa injury significantly reduced fibrosis, prevented synechia formation, and promoted wound healing, highlighting its potential therapeutic application in this context. []

Q12: What are the potential therapeutic applications of astaxanthin?

A: Astaxanthin's antioxidant, anti-inflammatory, and potential anti-tumor properties make it a promising candidate for various therapeutic applications. Studies suggest its potential benefits in cardiovascular disease prevention, skin protection, diabetes management, and cancer treatment. [, , ]

Q13: What are the effects of astaxanthin on lipid peroxidation?

A: Astaxanthin exhibits potent antioxidant activity by protecting against lipid peroxidation. A study on healthy men showed that astaxanthin supplementation significantly reduced plasma levels of 12- and 15-hydroxy fatty acids, indicating decreased lipid peroxidation. []

Q14: What are the challenges in producing astaxanthin from Haematococcus pluvialis?

A: While H. pluvialis is a potent astaxanthin producer, challenges include slow vegetative growth under favorable conditions and cell death under stress conditions, hindering efficient large-scale production. []

Q15: Can continuous culture be a viable approach for astaxanthin production?

A: Yes, continuous cultivation of H. pluvialis under controlled nitrogen limitation presents a promising one-step strategy for astaxanthin production, potentially overcoming limitations of the traditional two-stage approach. []

Q16: How do light intensity and nitrogen starvation affect astaxanthin production in H. pluvialis?

A: Nitrogen starvation, coupled with optimized light intensity, significantly enhances astaxanthin production in H. pluvialis. While high light intensity promotes biomass growth, nitrogen limitation is crucial for triggering astaxanthin accumulation. []

Q17: Can pulsed electric fields (PEF) and accelerated solvent extraction (ASE) improve astaxanthin recovery?

A: Yes, combining PEF and ASE significantly enhances the extraction yield of astaxanthin from shrimp side streams, making it a valuable tool for utilizing these resources. []

Q18: What is the role of flow cytometry in astaxanthin research?

A: Flow cytometry offers a rapid and efficient method for in vivo quantification of astaxanthin content in microalgae like Chromochloris zofingiensis, complementing the traditional but time-consuming HPLC analysis. []

Q19: How can the bioavailability of astaxanthin be improved?

A: Various encapsulation techniques, such as using liposomes or cyclodextrins, have been explored to improve astaxanthin's solubility, stability, and ultimately, its bioavailability. [, ]

Q20: What are the implications of BCO2 on astaxanthin accumulation?

A: Studies show that β-carotene oxygenase 2 (BCO2) knockout mice accumulate significantly higher levels of astaxanthin in their liver compared to wild-type mice when fed an astaxanthin-supplemented diet. This suggests a potential role of BCO2 in astaxanthin metabolism and bioaccumulation. []

Q21: What is the significance of understanding the metabolic mechanisms of astaxanthin biosynthesis?

A: Unraveling the intricate metabolic pathways and regulatory mechanisms involved in astaxanthin biosynthesis is essential for developing strategies to enhance its production in organisms like P. rhodozyma and meet the growing demand. []

Q22: How can emerging biotechnologies contribute to astaxanthin research?

A: Advanced tools like omics technologies, genome editing, protein structure-activity analysis, and synthetic biology offer exciting avenues for gaining deeper insights into astaxanthin biosynthesis and engineering more efficient production systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

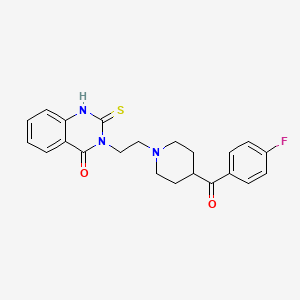

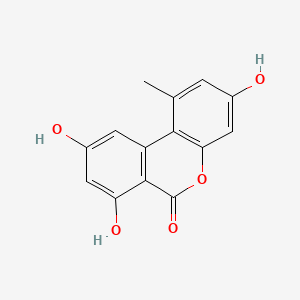

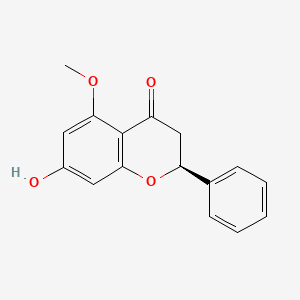

![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)